3,4-dimethyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
This compound features a benzamide moiety linked to a thieno[3,4-c]pyrazole core substituted with a 4-nitrophenyl group and a sulfone (5,5-dioxido) moiety. Though direct synthesis data are unavailable in the provided evidence, analogous compounds (e.g., imidazo-pyrazoles and pyrazolo-triazines) suggest that similar condensation reactions with hydrazine hydrate or nitroaryl precursors may be employed .
Properties
IUPAC Name |
3,4-dimethyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-12-3-4-14(9-13(12)2)20(25)21-19-17-10-30(28,29)11-18(17)22-23(19)15-5-7-16(8-6-15)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPJATLSGLOOGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dimethyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound belonging to the thienopyrazole class. Its unique structure incorporates a thieno[3,4-c]pyrazole core, a nitrophenyl group, and a benzamide moiety, which together suggest significant potential for various biological activities.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 426.45 g/mol
- IUPAC Name : 3,4-dimethyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
The compound exhibits a high degree of chemical reactivity due to its functional groups, which may interact with biological macromolecules such as enzymes and receptors.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The nitrophenyl group may facilitate electron transfer reactions that can inhibit enzyme activity.
- Receptor Binding : The benzamide portion may form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
- Antioxidant Properties : The presence of the nitro group suggests potential antioxidant activity by scavenging free radicals.
Anticancer Activity
Several studies have reported on the anticancer properties of compounds with similar structures. For instance:
- Cytotoxicity Assays : Compounds structurally related to thienopyrazoles have shown promising results against various cancer cell lines including lung (A549), breast (MCF-7), and colon cancer (HCT-116). In these studies, the IC values indicated significant cytotoxic effects at micromolar concentrations .
| Compound | Cell Line | IC (μM) |
|---|---|---|
| 3,4-Dimethyl-N-(2-(4-nitrophenyl)... | A549 | 6.31 |
| 3,4-Dimethyl-N-(2-(4-nitrophenyl)... | MCF-7 | 7.95 |
| Other Related Compounds | HCT-116 | Varies |
Antimicrobial Activity
Research has indicated that pyrazolone derivatives exhibit broad-spectrum antimicrobial properties:
- Mechanism : The introduction of active substituents enhances antimicrobial activity against bacteria and fungi.
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.39 mg/mL against pathogens like Klebsiella pneumoniae and Bacillus cereus .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects:
- In Vivo Studies : Compounds similar to 3,4-dimethyl-N-(2-(4-nitrophenyl)... have shown efficacy in reducing inflammation in animal models by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
- Study on Structural Variants : A study investigated various thienopyrazole derivatives for their anticancer activities. It was found that modifications to the benzamide moiety can significantly enhance potency against specific cancer types .
- Molecular Docking Simulations : Docking studies have indicated that compounds with similar structures can effectively bind to targets involved in cancer progression and inflammation pathways .
Scientific Research Applications
Medicinal Chemistry
Antioxidant and Anti-inflammatory Properties
Research indicates that compounds with similar structural motifs to 3,4-dimethyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide display promising antioxidant and anti-inflammatory activities. For instance, molecular docking studies suggest that these compounds can effectively interact with biological targets associated with oxidative stress and inflammation pathways .
Antimicrobial Activity
The incorporation of the pyrazole ring in compounds has been linked to significant antimicrobial effects. Studies have shown that derivatives exhibit inhibitory activity against various bacterial strains, including Bacillus cereus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values as low as 0.39 mg/mL. This suggests that the pyrazole moiety is crucial for antibacterial activity .
Material Science
Nonlinear Optical Properties
The compound's structure suggests potential for nonlinear optical (NLO) applications. The presence of electron-withdrawing groups like nitro can enhance the NLO properties of pyrazole derivatives. Computational studies have indicated that such compounds may serve as candidates for NLO materials due to their high molecular hyperpolarizability .
Agricultural Chemistry
Pesticidal Applications
Compounds similar to this compound have been explored for their pesticidal properties. The structural features that contribute to their bioactivity make them suitable candidates for developing new agrochemicals aimed at pest control .
Data Table: Summary of Applications
Case Studies
- Antioxidant Activity Study : A study conducted on a series of pyrazole derivatives revealed that compounds with nitro substituents showed enhanced antioxidant capabilities through molecular docking simulations. The results indicated strong interactions with key enzymes involved in oxidative stress response pathways.
- Antibacterial Efficacy Assessment : Another investigation focused on the antibacterial properties of pyrazole derivatives against Klebsiella pneumoniae. The study demonstrated that specific structural modifications led to improved efficacy compared to standard antibiotics.
- NLO Properties Evaluation : A computational analysis using density functional theory (DFT) was performed on a set of pyrazole derivatives. The findings suggested that the incorporation of electron-withdrawing groups significantly increased the NLO properties, making them viable for applications in photonics.
Comparison with Similar Compounds
Structural and Functional Group Differences
- Compound 9c : 3,3-Di(4-nitrophenyl)-5-phenyl-4,5-dihydroimidazo[4,5-c]pyrazole
- Compound 10a : 7,7-Di(4-methylphenyl)-3-phenyl-pyrazolo[3,4-e][1,2,4]triazine
- Compound 10b : 7,7-Di(4-methoxyphenyl)-3-phenyl-pyrazolo[3,4-e][1,2,4]triazine
Table 1: Structural Comparison
The target compound’s thienopyrazole core distinguishes it from imidazo-pyrazoles (9c) and pyrazolo-triazines (10a–c).
Spectroscopic and Physicochemical Properties
Table 3: Spectroscopic Data
*Predicted data for the target compound based on substituent effects:
- IR : Strong sulfone S=O stretches (~1300–1150 cm⁻¹) and C=N (~1630 cm⁻¹).
- NMR : Deshielded aromatic protons near the nitro group (δ 8.0–8.5) and methyl groups (δ 2.2–2.5).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
